molecular formula C22H23N3O4 B4333525 ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B4333525
M. Wt: 393.4 g/mol
InChI Key: DUTAMRSHWRLOQI-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.16885622 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The compound belongs to the class of dihydropyrimidines and benzimidazoles, which are known for their wide range of therapeutic applications. Recent studies have highlighted their potential as antiviral, antitumor, antibacterial, antifungal, anti-inflammatory, and antihypertensive agents .

2. Synthesis and Structural Elucidation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural elucidation is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular formula C16H20N2O5C_{16}H_{20}N_{2}O_{5} with a molecular weight of 320.34 g/mol .

3.1 Antimicrobial Activity

The compound exhibits promising antimicrobial activity against various pathogens. In studies conducted on derivatives of similar structures, compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaZone of Inhibition (mm)
IVhStaphylococcus aureus14.5
IVcStaphylococcus aureus14.0
IVgEscherichia coli13.0

3.2 Anticancer Activity

Studies have reported that derivatives related to this compound possess anticancer properties. For example, some benzimidazole derivatives demonstrated significant cytotoxic effects against MCF-7 human breast adenocarcinoma cells . The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Case Study: Anticancer Efficacy
In vitro studies on similar compounds showed a reduction in cell viability by over 50% at certain concentrations compared to control groups treated with conventional chemotherapeutics like docetaxel .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymes : Many dihydropyrimidine derivatives act by inhibiting enzymes involved in cell signaling pathways.
  • Interference with DNA Synthesis : Some compounds may disrupt DNA replication in bacterial cells or cancer cells.

5. Conclusion

This compound represents a promising candidate for further pharmaceutical development due to its diverse biological activities. Continued research into its mechanism of action and efficacy against various diseases will be vital in establishing its therapeutic potential.

6. Future Directions

Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and bioavailability.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.
  • Clinical Trials : To assess the safety and effectiveness in humans.

Scientific Research Applications

Pharmacological Properties

EDMT has been investigated for various therapeutic effects, including:

Synthesis and Characterization

The synthesis of EDMT typically involves multi-component reactions using readily available precursors. The compound can be synthesized through a one-pot reaction involving an aldehyde, a dicarbonyl compound, and urea or thiourea, often facilitated by catalysts like gypsum or quartz . Characterization techniques include:

  • NMR Spectroscopy : Used to confirm the molecular structure and purity.
  • Mass Spectrometry : Helps in determining the molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Provides insights into functional groups present in the compound.

Theoretical Studies

Recent computational studies have utilized Density Functional Theory (DFT) to explore the electronic properties of EDMT. These studies reveal:

  • Molecular Orbital Analysis : Insights into frontier molecular orbitals (HOMO and LUMO) indicate the reactivity and stability of the compound .
  • Spectroscopic Predictions : Theoretical UV-Visible spectra have been compared with experimental data to validate the structural model .

Table 1: Summary of Case Studies on EDMT

Study FocusFindingsReference
Antimicrobial ActivityModerate activity against S. aureus and E. coli; structure-activity relationship explored.
Antitumor PotentialInhibition of cancer cell lines; compounds show promise as chemotherapeutic agents.
Theoretical InsightsDFT calculations provide insights into electronic properties; supports experimental findings.

Properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-5-29-21(26)19-13(2)23-22-24-15-8-6-7-9-16(15)25(22)20(19)14-10-11-17(27-3)18(12-14)28-4/h6-12,20H,5H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTAMRSHWRLOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

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